(4-Chloro-6-methylpyrimidin-2-yl)methanol
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Overview
Description
(4-Chloro-6-methylpyrimidin-2-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a hydroxymethyl group at the 2nd position of the pyrimidine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyrimidin-2-yl)methanol typically involves the reaction of 4-chloro-6-methylpyrimidine with formaldehyde under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the hydroxymethyl group to the pyrimidine ring .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methylpyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding methylpyrimidine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 4-Chloro-6-methylpyrimidine-2-carboxylic acid.
Reduction: 4-Methyl-6-methylpyrimidine.
Substitution: 4-Amino-6-methylpyrimidine-2-yl)methanol.
Scientific Research Applications
(4-Chloro-6-methylpyrimidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibition and as a building block for nucleoside analogs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-6-methylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The chloro and hydroxymethyl groups play a crucial role in binding to these targets, thereby modulating their activity . The compound can inhibit enzyme activity by forming covalent bonds with the active site or by competing with the natural substrate .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-methylpyrimidine
- 4-Chloro-6-(methylamino)pyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
(4-Chloro-6-methylpyrimidin-2-yl)methanol is unique due to the presence of the hydroxymethyl group at the 2nd position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(4-chloro-6-methylpyrimidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-2-5(7)9-6(3-10)8-4/h2,10H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNAELFDXMUWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1532612-40-0 |
Source
|
Record name | (4-chloro-6-methylpyrimidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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